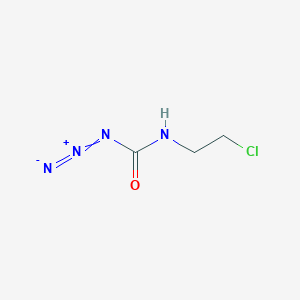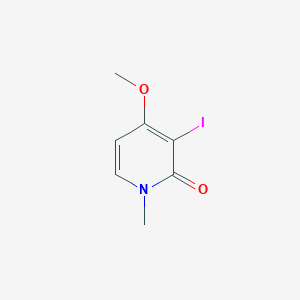![molecular formula C13H13F3O2 B8562756 ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8562756.png)
ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, such as enzyme activity or signal transduction pathways.
類似化合物との比較
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Cyclopropanecarboxylic acid ethyl ester: Lacks the trifluoromethyl group but shares the cyclopropane and ester functionalities.
Trifluoromethylcyclopropane: Contains both the trifluoromethyl and cyclopropane groups but lacks the ester functionality.
Uniqueness
ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate is unique due to the combination of its trifluoromethyl group, phenyl ring, cyclopropane ring, and ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H13F3O2 |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3 |
InChIキー |
KNSMQNROMFPXHH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)


![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)
